Cas no 2229564-59-2 (2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol)

2-Bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol is a fluorinated organic compound featuring a bromoethanol moiety attached to a difluorocyclohexyl ring. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of fluorinated pharmaceuticals and agrochemicals. The presence of both bromine and hydroxyl groups allows for versatile functionalization, enabling nucleophilic substitutions or further derivatization. The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability, which is advantageous in drug design. Its well-defined stereochemistry and high purity make it suitable for precise synthetic applications. This compound is typically handled under controlled conditions due to its reactive bromine substituent.
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol structure
2229564-59-2 structure
Product Name:2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol
CAS No:2229564-59-2
MF:C8H13BrF2O
MW:243.089029073715
CID:6351646
PubChem ID:165714621
Update Time:2025-05-28

2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol
    • 2229564-59-2
    • EN300-1950483
    • Inchi: 1S/C8H13BrF2O/c9-5-7(12)6-1-3-8(10,11)4-2-6/h6-7,12H,1-5H2
    • InChI Key: UKDMEVKCTFUAPF-UHFFFAOYSA-N
    • SMILES: BrCC(C1CCC(CC1)(F)F)O

Computed Properties

  • Exact Mass: 242.01178g/mol
  • Monoisotopic Mass: 242.01178g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol

Comprehensive Overview of 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol (CAS No. 2229564-59-2)

2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol (CAS No. 2229564-59-2) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both bromo and difluorocyclohexyl moieties makes it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

One of the key features of 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol is its role in the development of novel therapeutic agents. The difluorocyclohexyl group is known to influence the lipophilicity and conformational stability of molecules, which is critical for optimizing drug-receptor interactions. This compound is frequently explored in the context of central nervous system (CNS) drug development, as fluorinated analogs are often used to improve blood-brain barrier penetration.

In addition to pharmaceutical applications, 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol is also studied for its utility in agrochemical formulations. The introduction of fluorine atoms into pesticide structures can enhance their environmental persistence and target specificity. Given the growing demand for sustainable crop protection solutions, this compound is being investigated for its potential to reduce the ecological footprint of agricultural chemicals.

The synthesis of 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol typically involves multi-step organic reactions, including halogenation and fluorination processes. Researchers often employ Grignard reactions or nucleophilic substitution techniques to introduce the bromo and hydroxyl functional groups. The compound's purity and yield are critical factors, especially when it is used as a building block for high-value derivatives.

From an analytical perspective, 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol is characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods help confirm its molecular structure and assess its suitability for further chemical modifications. The compound's stability under various conditions is also a subject of ongoing research, particularly for industrial-scale applications.

Given the increasing interest in fluorinated compounds, 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol is likely to remain a focal point in synthetic chemistry. Its compatibility with green chemistry principles—such as reduced solvent usage and energy-efficient processes—makes it an attractive candidate for sustainable manufacturing. As regulatory standards for chemical production become stricter, this compound's potential for eco-friendly synthesis could further elevate its importance.

In summary, 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol (CAS No. 2229564-59-2) is a promising chemical intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural attributes, combined with the growing demand for fluorinated compounds, position it as a valuable asset in modern chemical research. Future studies will likely explore its scalability and compatibility with emerging synthetic methodologies.

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